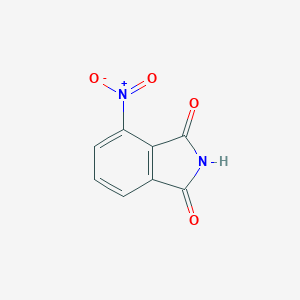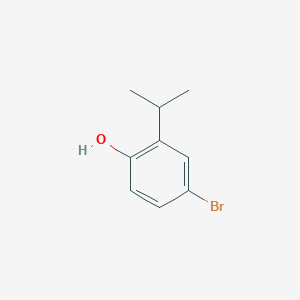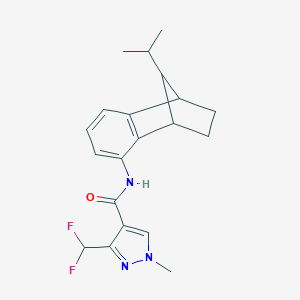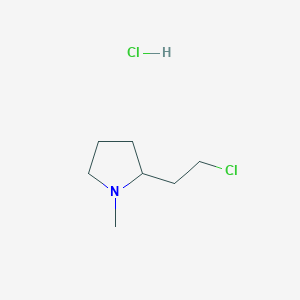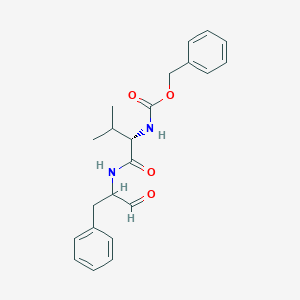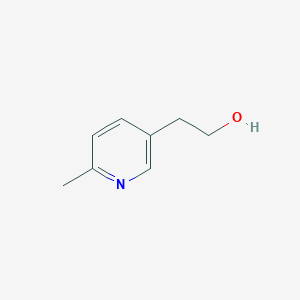
6-methyl-3-Pyridineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3-Pyridineethanol, a pyridine derivative, is an organic compound with potential applications in various fields of chemistry and materials science. The interest in such compounds arises from their unique structural and chemical properties that can be harnessed for the development of pharmaceuticals, materials, and catalysts.
Synthesis Analysis
The synthesis of pyridine derivatives often involves strategies that include lithiation, Grignard reactions, and N-oxidation processes. For example, phosphinoyl Grignard-based substitutions on chloromethylpyridines followed by N-oxidation have been used to produce trifunctional ligands with pyridine cores (Pailloux et al., 2009). Additionally, the synthesis of lithium complexes of pyridine derivatives highlights the diversity of synthetic approaches and the importance of specific functional groups in directing the synthesis outcomes (Baldamus et al., 2003).
Molecular Structure Analysis
The molecular and crystal structures of pyridine derivatives have been extensively studied using X-ray diffraction and quantum chemical DFT calculations. These studies reveal details about conformation, dimer formation, and the influence of hydrogen bonding on the structural arrangement of molecules (Kucharska et al., 2013), (Michalski et al., 2018).
Chemical Reactions and Properties
The reactivity of pyridine derivatives is influenced by their structure, with variations in substituents affecting their chemical behavior. The study of such compounds includes investigations into their coordination properties with metals, highlighting their potential as ligands in complex formation (Pailloux et al., 2009).
Applications De Recherche Scientifique
Application in Coordination Chemistry and Luminescence
6-Methyl-3-Pyridineethanol derivatives have been explored for their potential in coordination chemistry. The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been reviewed. These compounds are noted for their utility in creating luminescent lanthanide compounds for biological sensing, as well as iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Application in Molecular Magnetism
The exploration of lanthanide complexes using derivatives of 6-Methyl-3-Pyridineethanol has been significant in the field of molecular magnetism. A study describes the synthesis of a lithium complex of 6-methyl-2-(trimethylsilylamino)pyridine and its use in forming lanthanoid complexes. These complexes are of interest due to their moisture sensitivity and potential applications in molecular magnetism (Baldamus et al., 2003).
Application in Organic Synthesis
6-Methyl-3-Pyridineethanol and its derivatives have been utilized in organic synthesis. A notable application is the C-3/5 methylation of pyridines using temporary dearomatization, a method that introduces a methyl group onto the aromatic ring of pyridines. This process is significant for its use of methanol and formaldehyde as key reagents (Grozavu et al., 2020).
Application in Material Science
The derivatives of 6-Methyl-3-Pyridineethanol have been used in material science, particularly in synthesizing fluorescent polyphenol species. These species demonstrate potential in electronic, opto-electronic, photovoltaic applications, and aerospace applications due to their polyconjugated structures, low band gaps, and high thermal stabilities (Kaya et al., 2010).
Application in Crystallography
In crystallography, 6-Methyl-3-Pyridineethanol derivatives have been studied for their structural properties. For instance, the crystal and molecular structures of certain derivatives were determined, providing insights into the conformation of hydrazo-bonds and their influence on molecular and crystal structures (Kucharska et al., 2013).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(6-methylpyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,6,10H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZJKFRQNPDUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543979 |
Source


|
| Record name | 2-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-Pyridineethanol | |
CAS RN |
100189-17-1 |
Source


|
| Record name | 6-Methyl-3-pyridineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100189-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(6-Methylpyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)
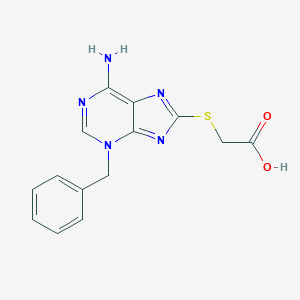

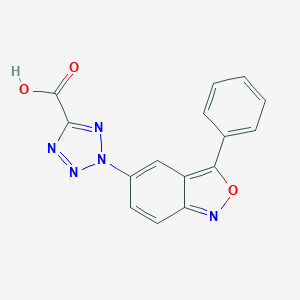
![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)

